Benzyl 3-methyloxolane-3-carboxylate

Catalog No.
S8547624
CAS No.
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-methyloxolane-3-carboxylate

Product Name

Benzyl 3-methyloxolane-3-carboxylate

IUPAC Name

benzyl 3-methyloxolane-3-carboxylate

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c1-13(7-8-15-10-13)12(14)16-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

LLXNYOTZRCXMLQ-UHFFFAOYSA-N

SMILES

CC1(CCOC1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1(CCOC1)C(=O)OCC2=CC=CC=C2

Benzyl 3-methyloxolane-3-carboxylate is an organic compound characterized by its unique structure, which consists of a benzyl group attached to a methyloxolane ring that contains a carboxylate functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological activity.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to form alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution can occur, replacing the benzyl group with other functional groups. Reagents like sodium hydride or potassium tert-butoxide are often employed in these reactions.

The biological activity of Benzyl 3-methyloxolane-3-carboxylate is primarily linked to its ability to interact with various biological targets. The ester functionality allows for hydrolysis, releasing the active carboxylic acid, which may influence metabolic pathways and cellular processes. Its potential applications in drug development warrant further investigation into its pharmacological properties.

The synthesis of Benzyl 3-methyloxolane-3-carboxylate typically involves the following steps:

  • Esterification: The compound is synthesized by esterifying 3-methyloxolane-3-carboxylic acid with benzyl alcohol.
  • Catalysis: This reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions.
  • Purification: After the reaction, the product is purified through distillation or recrystallization to achieve high yields.

In an industrial context, continuous flow processes may be employed to enhance efficiency and product quality.

Benzyl 3-methyloxolane-3-carboxylate has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific biological pathways.
  • Material Science: The compound may also find applications in developing new materials with desirable properties.

Studies on the interactions of Benzyl 3-methyloxolane-3-carboxylate with biological molecules are crucial for understanding its potential therapeutic effects. The compound may interact with enzymes or receptors, influencing various biochemical pathways. Further research is needed to elucidate these interactions and their implications for drug development.

Several compounds share structural similarities with Benzyl 3-methyloxolane-3-carboxylate, including:

  • Benzyl 3-methyloxolane-2-carboxylate
  • Benzyl 2-methyloxolane-3-carboxylate
  • Benzyl 3-ethyloxolane-3-carboxylate

Uniqueness

Benzyl 3-methyloxolane-3-carboxylate is distinctive due to its specific substitution pattern on the oxolane ring, which influences its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for targeted applications in research and industry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

220.109944368 g/mol

Monoisotopic Mass

220.109944368 g/mol

Heavy Atom Count

16

Dates

Last modified: 02-18-2024

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